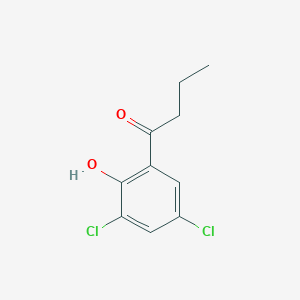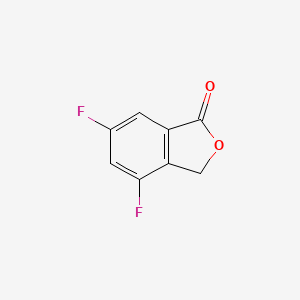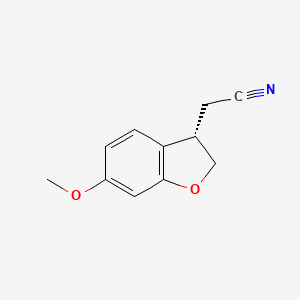![molecular formula C17H15ClF2N4O2S B13333879 N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)
N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by its complex structure, which includes a thiazole ring, a pyrrole ring, and a phenyl ring with chloro and difluoro substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the hydroxymethyl group. The pyrrole ring is then synthesized and coupled with the thiazole derivative. Finally, the phenyl ring with chloro and difluoro substitutions is introduced through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and difluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the difluoro substitutions.
N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(3,5-difluorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the chloro substitution.
Uniqueness
The unique combination of the chloro and difluoro substitutions on the phenyl ring, along with the thiazole and pyrrole rings, gives N-(2-Amino-1-(5-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C17H15ClF2N4O2S |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
N-[2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C17H15ClF2N4O2S/c18-15-10(19)3-8(4-11(15)20)12-1-2-13(23-12)16(26)24-14(5-21)17-22-6-9(7-25)27-17/h1-4,6,14,23,25H,5,7,21H2,(H,24,26) |
InChI Key |
TYXKVUMFJJEHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)C(=O)NC(CN)C2=NC=C(S2)CO)C3=CC(=C(C(=C3)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)






![5-bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13333838.png)



